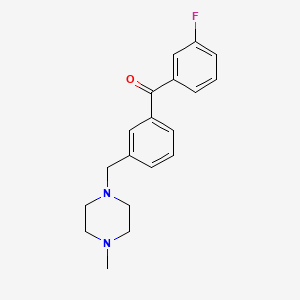

Cyclopropyl 2-(morpholinomethyl)phenyl ketone

Vue d'ensemble

Description

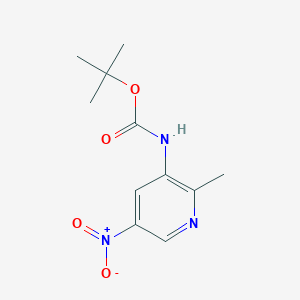

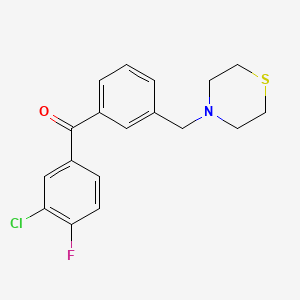

Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a compound that features a cyclopropyl group attached to a phenyl ketone structure, which is further modified with a morpholinomethyl group. This structure is of interest due to the unique reactivity of the cyclopropyl group and the potential for further functionalization provided by the ketone and morpholinomethyl moieties.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be achieved through various methods. For instance, cyclopropenyl ketones, which are closely related to cyclopropyl ketones, can be synthesized and used in Diels-Alder reactions to create cyclopropyl ketones with high reactivity and selectivity . Additionally, 1,1-cyclopropane aminoketones, which share some structural similarities with the target molecule, can be synthesized using a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . A chemoenzymatic strategy has also been developed for the stereoselective assembly of cyclopropyl ketones, utilizing an engineered variant of sperm whale myoglobin for olefin cyclopropanation . Furthermore, cyclopropyl silyl ketones have been synthesized from geraniol through a series of reactions including cyclopropanation and oxidation .

Molecular Structure Analysis

The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The ketone functional group allows for further chemical transformations, and the presence of a morpholinomethyl group would likely add both steric and electronic effects, influencing the reactivity and selectivity of the molecule in various reactions.

Chemical Reactions Analysis

Cyclopropyl ketones participate in a variety of chemical reactions. They can undergo homoconjugate addition with nucleophiles to yield further functionalized branched ketone products . Cyclopropenyl ketones, which can be converted into cyclopropyl ketones, are highly reactive in Diels-Alder reactions . Cyclopropyl ketones can also be transformed into other valuable compounds, such as 2-benzoyl quinolines, through specific synthetic methodologies . The reactivity of the cyclopropyl group is further demonstrated in stereospecific cyclopropanation reactions, which can be promoted by CrCl2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the substituents attached to it. The strain in the cyclopropane ring can affect the stability and reactivity of the molecule. The presence of a phenyl group and a morpholinomethyl group would contribute to the molecule's polarity, solubility, and potential interactions with biological targets. The ketone functional group is a site for nucleophilic attack and can participate in various chemical transformations, including oxidation and reduction reactions.

Applications De Recherche Scientifique

Formation of Nickeladihydropyran

Cyclopropyl phenyl ketone undergoes oxidative addition to form a nickeladihydropyran, serving as a key intermediate for nickel-catalyzed cycloaddition to synthesize cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006).

Stereospecific Cyclopropanation

CrCl2-promoted cyclopropanation of alpha,beta-unsaturated amides, including cyclopropyl ketones, leads to stereospecific synthesis of cyclopropanecarboxamides and cyclopropyl ketones (Concellón et al., 2007).

Hydrogen Borrowing Catalysis

Cyclopropyl ketones are crucial for iridium-catalyzed hydrogen borrowing processes, facilitating the formation of α-branched ketones. This approach expands the scope of C-C bond formation and provides pathways for functionalizing branched ketone products (Frost et al., 2015).

Intramolecular Cyclopropane Ring Expansion

Cyclopropyl ketone facilitates a BrØnsted acid-promoted ring-opening/intramolecular cross-cycloaddition process, allowing access to complex pentacyclic isoindolin-1-one derivatives under simple reaction conditions (Li et al., 2019).

Rates of Deprotonation in Cyclopropylcarbinyl Ketones

Research on cyclopropylcarbinyl phenyl ketones involves comparing the rates of base-catalyzed isotope exchange of α-hydrogen atoms, providing insights into the stabilizing effects of cyclopropyl groups on adjacent carbanionic centers (Perkins et al., 1979).

Safety And Hazards

Orientations Futures

Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .

Propriétés

IUPAC Name |

cyclopropyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVHSNWQRIMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643566 | |

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(morpholinomethyl)phenyl ketone | |

CAS RN |

898751-29-6 | |

| Record name | Cyclopropyl[2-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)

![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)